molecular formula C10H14N2O2S B12106170 2-(3-Azibutylthio)-5,6-epoxy-3-cyclohexen-1-ol

2-(3-Azibutylthio)-5,6-epoxy-3-cyclohexen-1-ol

Cat. No.: B12106170
M. Wt: 226.30 g/mol
InChI Key: YQXRPUYJCCCKEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Azibutylthio)-5,6-epoxy-3-cyclohexen-1-ol is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Azibutylthio)-5,6-epoxy-3-cyclohexen-1-ol involves multiple steps, starting with the preparation of the cyclohexene ring followed by the introduction of the azibutylthio and epoxy groups. The reaction conditions typically include the use of specific catalysts and solvents to facilitate the desired transformations. For instance, the synthesis might involve the use of a base such as sodium hydroxide or potassium carbonate to deprotonate intermediates and promote nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-Azibutylthio)-5,6-epoxy-3-cyclohexen-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions might involve nucleophiles like sodium azide or potassium cyanide .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or alcohols .

Scientific Research Applications

2-(3-Azibutylthio)-5,6-epoxy-3-cyclohexen-1-ol has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein labeling.

Mechanism of Action

The mechanism by which 2-(3-Azibutylthio)-5,6-epoxy-3-cyclohexen-1-ol exerts its effects involves interactions with specific molecular targets. For instance, the compound might inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The epoxy group can react with nucleophiles in biological systems, leading to covalent modifications of proteins and other biomolecules .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

What sets 2-(3-Azibutylthio)-5,6-epoxy-3-cyclohexen-1-ol apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the azibutylthio and epoxy groups allows for a wide range of chemical transformations and interactions with biological targets .

Properties

IUPAC Name

3-[2-(3-methyldiazirin-3-yl)ethylsulfanyl]-7-oxabicyclo[4.1.0]hept-4-en-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2S/c1-10(11-12-10)4-5-15-7-3-2-6-9(14-6)8(7)13/h2-3,6-9,13H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQXRPUYJCCCKEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N=N1)CCSC2C=CC3C(C2O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.